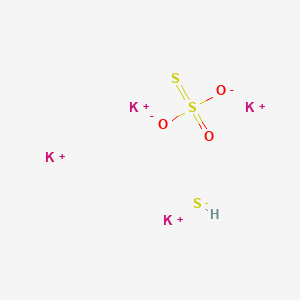
Liver of sulfur
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Liver of sulfur can be prepared by heating a mixture of potassium carbonate and sulfur. The reaction typically involves the following steps:
Dissolving Potassium Carbonate: Potassium carbonate is dissolved in water.
Adding Sulfur: Sulfur is gradually added to the solution while heating.
Stirring and Heating: The mixture is continuously stirred and heated until the sulfur dissolves completely, forming a yellow solution.
Cooling and Solidification: The solution is then cooled, and the solid this compound is collected.
Industrial Production Methods
In industrial settings, this compound is produced by heating potassium hydroxide with sulfur. The reaction conditions are carefully controlled to ensure the formation of the desired mixture of potassium sulfides and polysulfides .
Analyse Chemischer Reaktionen
Types of Reactions
Liver of sulfur undergoes several types of chemical reactions, including:
Oxidation: This compound reacts with oxygen to form sulfate of potash and carbonate of potash.
Reduction: It can reduce metal oxides to their respective metals.
Substitution: This compound can react with metal surfaces, substituting sulfur atoms for oxygen atoms on the metal surface.
Common Reagents and Conditions
Oxidation: The reaction with oxygen occurs readily at room temperature.
Reduction: Requires heating in the presence of a reducing agent.
Substitution: Typically involves immersing the metal object in a hot solution of this compound and water.
Major Products Formed
Oxidation: Sulfate of potash and carbonate of potash.
Reduction: Pure metals from their oxides.
Substitution: Metal sulfides on the surface of the treated metal.
Wissenschaftliche Forschungsanwendungen
Liver of sulfur has various applications in scientific research, including:
Wirkmechanismus
Liver of sulfur exerts its effects primarily through oxidation and substitution reactions. When applied to metals, it reacts with the metal surface to form metal sulfides, creating a dark or colored patina . The molecular targets are the metal atoms on the surface, and the pathways involved include the formation of metal-sulfur bonds .
Vergleich Mit ähnlichen Verbindungen
Liver of sulfur is unique due to its ability to create a wide range of patina colors on metals. Similar compounds include:
Lime Sulfur: A mixture of calcium polysulfides used in gardening as a fungicide.
Potassium Polysulfide: Used in similar applications but lacks the versatility of this compound.
Sodium Polysulfide: Another alternative with similar properties but different reactivity.
This compound stands out due to its effectiveness in creating durable and varied patinas on metals, making it a preferred choice in metalworking and jewelry making .
Eigenschaften
Molekularformel |
HK4O3S3+ |
|---|---|
Molekulargewicht |
301.6 g/mol |
IUPAC-Name |
tetrapotassium;dioxido-oxo-sulfanylidene-λ6-sulfane;sulfanide |
InChI |
InChI=1S/4K.H2O3S2.H2S/c;;;;1-5(2,3)4;/h;;;;(H2,1,2,3,4);1H2/q4*+1;;/p-3 |
InChI-Schlüssel |
LBOBJZFANBWPPF-UHFFFAOYSA-K |
Kanonische SMILES |
[O-]S(=O)(=S)[O-].[SH-].[K+].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,9-Difluoro-17-{[(fluoromethyl)sulfanyl]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl furan-2-carboxylate](/img/structure/B13399209.png)
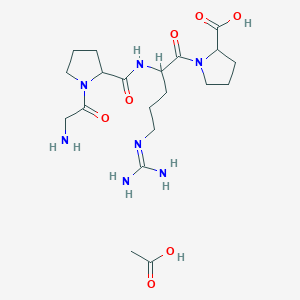
![N-[3-oxo-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propyl]-4-(trifluoromethoxy)benzamide](/img/structure/B13399219.png)
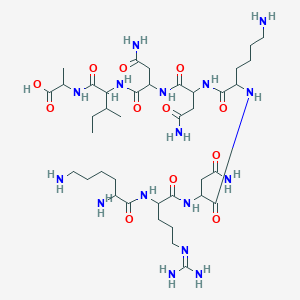
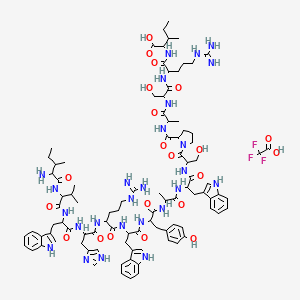

![2-[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13399257.png)
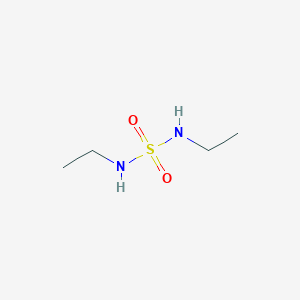
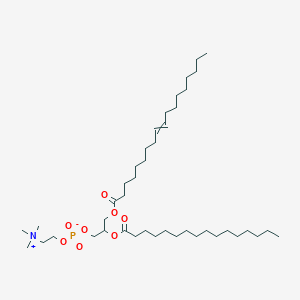
![[(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate](/img/structure/B13399264.png)
![(2S,3R,4S,5S)-6-[[(1R,3S,4R,8S,12R,17R,20R,22S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-8-(hydroxymethyl)-3,4,8,12,19,19,21-heptamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-5-[(3R,4R,5R,6R)-4,5,6-trihydroxydioxan-3-yl]oxy-3-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B13399272.png)
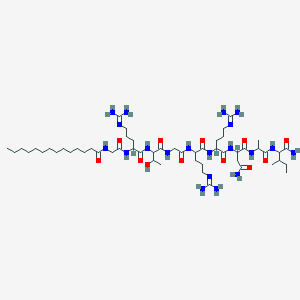
![8,9-Diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid](/img/structure/B13399281.png)

